molecular formula C15H27N5O8S3 B12627516 L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine CAS No. 918412-76-7

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine

Cat. No.: B12627516
CAS No.: 918412-76-7
M. Wt: 501.6 g/mol
InChI Key: RESQMSMNWGPYAH-WYCDGMCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and three serine residues

Properties

CAS No.

918412-76-7

Molecular Formula

C15H27N5O8S3

Molecular Weight

501.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H27N5O8S3/c16-6(3-29)11(23)19-9(4-30)14(26)18-7(1-21)12(24)17-8(2-22)13(25)20-10(5-31)15(27)28/h6-10,21-22,29-31H,1-5,16H2,(H,17,24)(H,18,26)(H,19,23)(H,20,25)(H,27,28)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

RESQMSMNWGPYAH-WYCDGMCDSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling of Amino Acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a cyclic structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: The hydroxyl groups on the serine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl groups on serine residues.

Major Products

    Oxidation: Formation of disulfide-linked cyclic peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated serine residues.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.

    Industrial Processes: Used in the development of biosensors and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative damage. The cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The serine residues provide additional functional groups for chemical modifications and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-seryl-L-methionyl-L-cysteine: Contains methionine instead of additional serine residues.

    L-Cysteinyl-L-seryl-L-threonyl-L-seryl-L-cysteine: Contains threonine instead of additional serine residues.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is unique due to its specific sequence of amino acids, which allows for the formation of multiple disulfide bonds and provides a versatile platform for studying protein folding and stability. The presence of three serine residues also offers additional sites for chemical modifications, making it a valuable tool in various research and industrial applications.

Biological Activity

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is a complex peptide that exhibits significant biological activity due to its unique amino acid composition, particularly the presence of cysteine residues. This article explores the biological functions, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

1. Structure and Composition

This compound is composed of five amino acids, with cysteine and serine playing crucial roles in its biological activity. The molecular structure allows for the formation of disulfide bonds, which are essential for maintaining the stability and functionality of the peptide.

Amino Acid Count Role
Cysteine3Antioxidant properties; disulfide bond formation
Serine2Potential role in phosphorylation and signaling

2.1 Antioxidant Properties

The cysteine residues in this compound contribute to its ability to scavenge free radicals. This antioxidant activity is vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

2.2 Cell Signaling

Research indicates that this peptide can modulate cell signaling pathways. The presence of serine residues may facilitate phosphorylation processes, influencing gene expression and metabolic regulation. Such interactions are crucial in cellular responses to environmental changes.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Disulfide Bond Formation : Cysteine residues can form disulfide bonds, which stabilize protein structures and influence enzyme activities.
  • Redox Reactions : The peptide participates in redox reactions, affecting the oxidation state of target proteins and modulating their functions .
  • Protein Interactions : It can interact with various molecular targets, including enzymes and receptors, influencing biological pathways related to growth, repair, and metabolism .

4.1 Antioxidant Activity in Cellular Models

A study demonstrated that this compound significantly reduced oxidative damage in cultured human cells exposed to hydrogen peroxide. The peptide scavenged reactive oxygen species (ROS), leading to improved cell viability compared to untreated controls.

4.2 Modulation of Enzyme Activity

In vitro experiments revealed that this peptide could enhance the activity of certain enzymes involved in metabolic pathways. For instance, it was shown to activate glutathione S-transferase (GST), an enzyme critical for detoxification processes .

5. Applications in Research and Medicine

This compound has potential applications across various fields:

  • Therapeutics : Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related conditions.
  • Biomarkers : The peptide's levels could serve as biomarkers for certain diseases, indicating oxidative stress or metabolic dysregulation.
  • Drug Development : It may be utilized in designing peptide-based drugs that target specific cellular pathways or functions.

6. Conclusion

This compound demonstrates significant biological activity through its antioxidant properties, ability to modulate cell signaling, and interactions with various molecular targets. Ongoing research into its mechanisms of action and potential therapeutic applications will further elucidate its role in health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.